A 83-01
Overview
Description
A 83-01 is a potent inhibitor of activin receptor-like kinase, including ALK5 (type I transforming growth factor-β receptor), ALK4 (type IB activin receptor), and ALK7 (type I NODAL receptor) with IC₅₀ values of 12, 45, and 7.5 nM, respectively . This compound is widely used in scientific research for its ability to inhibit the transforming growth factor-β pathway, which plays a crucial role in various cellular processes such as differentiation, proliferation, and apoptosis .
Mechanism of Action
Mode of Action
A 83-01 inhibits the kinase activity of its targets, thereby preventing the phosphorylation of their downstream targets, specifically Smad2 and Smad3 . By blocking the phosphorylation of Smad2 and Smad3, this compound inhibits the signal transduction of the TGF-β pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β/Smad signaling pathway . This pathway is crucial for a wide range of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the TGF-β/Smad signaling pathway, this compound can disrupt these processes, leading to various downstream effects .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of the TGF-β/Smad signaling pathway by this compound has several molecular and cellular effects. For instance, it can inhibit the differentiation of rat induced pluripotent stem cells (riPSCs) and increase clonal expansion efficiency . It also helps maintain homogeneity and long-term in vitro self-renewal of human iPSCs . Moreover, this compound can disrupt the epithelial-to-mesenchymal transition, a process that is crucial for the development of many tissues and organs .
Biochemical Analysis
Biochemical Properties
A 83-01 plays a significant role in biochemical reactions. It inhibits ALK5, ALK4, and ALK7, disrupting the epithelial to mesenchymal transition through inhibition of the SMAD signaling pathway . This compound interacts with these enzymes and proteins, altering their function and leading to changes in cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit Smad2/3 phosphorylation along with TGF-β-induced growth inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, specifically by inhibiting the ALK5, ALK4, and ALK7 enzymes, which in turn disrupts the SMAD signaling pathway .
Metabolic Pathways
This compound is involved in the TGF-β signaling pathway . It interacts with enzymes such as ALK5, ALK4, and ALK7, and can influence metabolic flux or metabolite levels .
Preparation Methods
The synthesis of A 83-01 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the Pyrazole Core: The pyrazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a β-diketone.
Substitution Reactions: The pyrazole core undergoes substitution reactions to introduce the necessary functional groups, such as the quinoline and pyridine moieties.
Final Coupling: The final step involves coupling the substituted pyrazole with a phenyl isothiocyanate to form the desired compound, this compound.
Industrial production methods for this compound are not widely documented, but the synthesis typically follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
A 83-01 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A 83-01 has a wide range of applications in scientific research:
Stem Cell Research: It is used to maintain the pluripotency of stem cells and to facilitate the reprogramming of somatic cells into induced pluripotent stem cells.
Cancer Research: This compound is employed to study the role of the transforming growth factor-β pathway in cancer progression and to develop potential therapeutic strategies.
Fibrosis Research: The compound is used to investigate the mechanisms of fibrosis and to develop anti-fibrotic therapies.
Wound Healing: This compound has been shown to reduce wound contraction and promote healing in animal models.
Comparison with Similar Compounds
A 83-01 is unique in its potent inhibition of multiple activin receptor-like kinases. Similar compounds include:
SB 431542: Another inhibitor of the transforming growth factor-β pathway, but with different selectivity and potency.
LY364947: A selective inhibitor of ALK5 with different pharmacokinetic properties.
RepSox: An inhibitor of the transforming growth factor-β pathway with applications in stem cell research.
This compound stands out due to its high potency and ability to inhibit multiple receptors, making it a valuable tool in various research fields.
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)-N-phenyl-4-quinolin-4-ylpyrazole-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5S/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18/h2-16H,1H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMSZGHKQPPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585065 | |
Record name | 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909910-43-6 | |
Record name | A-83-01 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909910436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A 83-01 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | A-83-01 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3ZNM7QJ2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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